molecular formula C7H7FN2O2 B13004109 (2-Fluoro-3-nitrophenyl)methanamine

(2-Fluoro-3-nitrophenyl)methanamine

Cat. No.: B13004109
M. Wt: 170.14 g/mol
InChI Key: FTAJZDNAYOSQMO-UHFFFAOYSA-N
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Description

(2-Fluoro-3-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 2-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-nitrophenyl)methanamine typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid . Finally, the reduction of the nitro group and subsequent amination results in this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Major Products Formed

    Reduction: Produces (2-Fluoro-3-aminophenyl)methanamine.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Oxidation: Produces nitroso or nitro derivatives.

Scientific Research Applications

(2-Fluoro-3-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and nitro groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-nitrophenyl)methanamine
  • (2-Fluoro-5-nitrophenyl)methanamine
  • (2-Fluoro-6-nitrophenyl)methanamine

Uniqueness

(2-Fluoro-3-nitrophenyl)methanamine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence the compound’s chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(2-fluoro-3-nitrophenyl)methanamine

InChI

InChI=1S/C7H7FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4,9H2

InChI Key

FTAJZDNAYOSQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CN

Origin of Product

United States

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